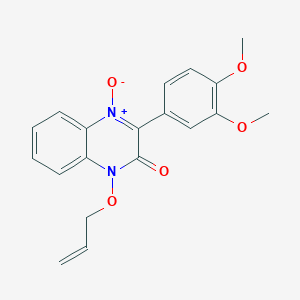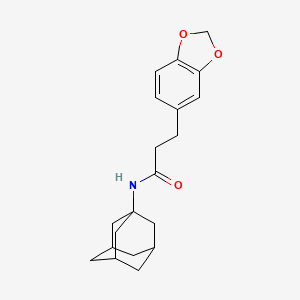
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic and are overexpressed in many cancers, making them a promising target for cancer therapy. ABT-199 has shown significant efficacy in preclinical studies and clinical trials for the treatment of various hematological malignancies.
Mecanismo De Acción
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2 proteins, preventing their anti-apoptotic function and inducing apoptosis in cancer cells. This mechanism of action is highly specific to BCL-2 proteins, sparing other proteins involved in apoptosis and reducing the likelihood of off-target effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells while sparing normal cells, leading to a favorable toxicity profile. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL, AML, and NHL. However, some patients may develop resistance to this compound, highlighting the need for further research into combination therapies and biomarkers of response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide is a highly specific and potent inhibitor of BCL-2 proteins, making it a valuable tool for studying the role of BCL-2 proteins in cancer biology. However, its complex synthesis and high cost may limit its widespread use in laboratory experiments. Additionally, the selectivity of this compound for BCL-2 proteins may limit its ability to target other anti-apoptotic proteins that contribute to cancer cell survival.
Direcciones Futuras
Future research into 1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide and other BCL-2 inhibitors may focus on optimizing dosing regimens, identifying biomarkers of response, and developing combination therapies to overcome resistance. Additionally, the role of BCL-2 proteins in other diseases such as neurodegeneration and autoimmune disorders may be explored. The development of new BCL-2 inhibitors with improved pharmacological properties may also expand the therapeutic potential of this class of drugs.
Aplicaciones Científicas De Investigación
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in hematological malignancies such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). Preclinical studies have shown that this compound induces apoptosis in cancer cells by selectively inhibiting BCL-2 proteins, leading to tumor regression and improved survival rates in animal models.
Propiedades
IUPAC Name |
1-acetyl-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(20)19-8-6-14(7-9-19)17(21)18-11-13-4-5-15(22-2)16(10-13)23-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVSZFUENWOKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)

![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
![1-ethyl-N-(3-methoxyphenyl)-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4685854.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)



![2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)
